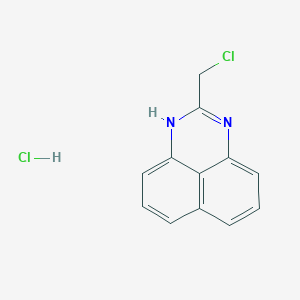

2-(chloromethyl)-1H-perimidine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1H-perimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPGJYUNPDJHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583260 | |

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125983-34-8 | |

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-1H-perimidine hydrochloride

Abstract

This technical guide provides a detailed, experience-driven methodology for the synthesis and comprehensive characterization of 2-(chloromethyl)-1H-perimidine hydrochloride (CAS No: 109735-97-9). Perimidine-based scaffolds are of significant interest in medicinal and materials science due to their unique electronic and bioactive properties.[1] The title compound, featuring a reactive chloromethyl group, serves as a crucial electrophilic building block for the development of novel molecular entities.[2][3] This document outlines a robust, self-validating protocol for its synthesis via acid-catalyzed cyclocondensation. Furthermore, it details a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis—to ensure the unambiguous confirmation of its structure and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented approach to this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

Nitrogen-containing heterocycles are foundational frameworks in a vast array of natural products and synthetic compounds, forming the core of many pharmaceuticals.[1] Among these, the perimidine system—a tricyclic moiety comprising a dihydropyrimidine ring peri-fused to a naphthalene core—is particularly noteworthy for its versatile applications in drug discovery, polymer chemistry, and as photosensitizers.[1]

The strategic value of this compound lies in its bifunctional nature. The rigid, aromatic perimidine scaffold provides a well-defined three-dimensional structure for molecular recognition, while the 2-(chloromethyl) group acts as a potent and versatile electrophilic handle. This reactive site is susceptible to nucleophilic substitution, allowing for the facile covalent attachment of a wide range of functional groups (amines, thiols, alcohols, etc.).[3][4] This capability makes it an indispensable starting material for constructing combinatorial libraries of novel compounds for biological screening and developing advanced materials. Analogous 2-(chloromethyl) benzimidazole derivatives have demonstrated significant potential as antifungal agents, highlighting the therapeutic promise of this structural motif.[5][6]

This guide provides a field-proven, in-depth protocol that moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring reproducibility and a deeper understanding of the process.

Synthesis Methodology: A Self-Validating Protocol

Principle and Rationale

The synthesis of the perimidine ring system is most effectively achieved through the condensation of 1,8-diaminonaphthalene (NDA) with a suitable carbonyl compound or its equivalent.[1] Our protocol employs a classic and robust acid-catalyzed cyclocondensation reaction between NDA and chloroacetic acid.

The mechanism proceeds in a stepwise fashion:

-

Amide Formation: One of the amino groups of NDA attacks the carbonyl carbon of chloroacetic acid.

-

Intramolecular Cyclization: The second amino group then attacks the newly formed amide carbonyl in an intramolecular fashion, a process greatly facilitated by the geometric proximity of the 1,8-substituents on the naphthalene core.

-

Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic perimidine ring.

The use of hydrochloric acid as both a catalyst and the reaction medium is a critical choice. It protonates the carbonyl group of chloroacetic acid, increasing its electrophilicity, and ensures that the final product is isolated as its more stable and often more crystalline hydrochloride salt. This approach is analogous to the well-established Phillips-Ladenburg synthesis of benzimidazoles, which utilizes a similar condensation strategy.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,8-Diaminonaphthalene | 98% or higher | Standard Supplier | Should be a light tan to grey powder. Dark coloration may indicate oxidation. |

| Chloroacetic Acid | 99% or higher | Standard Supplier | Highly corrosive and toxic. Handle with extreme care. |

| Hydrochloric Acid (HCl) | 4 M solution | Standard Supplier | Can be prepared by diluting concentrated HCl. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |

| Round-bottom flask with reflux condenser | --- | --- | --- |

| Magnetic stirrer and heat plate | --- | --- | --- |

| Standard laboratory glassware | --- | --- | --- |

Visualized Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,8-diaminonaphthalene (10.0 g, 63.2 mmol) and chloroacetic acid (6.6 g, 69.5 mmol, 1.1 eq).

-

Acid Addition: To this solid mixture, carefully add 100 mL of 4 M hydrochloric acid. The mixture will become a dark slurry.

-

Reflux: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 4-6 hours.

-

Causality Insight: The extended reflux in strong acid is necessary to drive the dehydration and cyclization steps to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of ethyl acetate and hexanes. The disappearance of the 1,8-diaminonaphthalene spot indicates reaction completion.

-

-

Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A dark precipitate of the crude hydrochloride salt should form.

-

Neutralization and Extraction: Carefully pour the cooled mixture into a beaker containing 200 mL of cold water. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate with stirring until the pH is approximately 7-8.

-

Work-up: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base as a solid.

-

Salt Formation and Purification: Redissolve the crude solid in a minimal amount of ethyl acetate and add an excess of ethereal HCl or bubble HCl gas through the solution. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Safety Precautions

-

Handling: All operations should be conducted inside a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and tight-sealing safety goggles.[8][9]

-

Reagents: Chloroacetic acid is highly corrosive and toxic; avoid inhalation and skin contact. Concentrated and 4M HCl are corrosive and can cause severe burns.[10]

-

Product: The final product, this compound, should be handled as a potentially toxic and corrosive substance. Avoid creating dust.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[7][11]

Comprehensive Characterization

Rationale for Orthogonal Analysis

To unambiguously confirm the identity and purity of the synthesized compound, a multi-technique, or orthogonal, approach is essential. While a single technique like ¹H NMR can provide strong evidence for the structure, it cannot definitively rule out impurities that may co-resonate or be NMR-inactive. By combining NMR (structural information), Mass Spectrometry (molecular weight confirmation), and Elemental Analysis (elemental composition), we create a self-validating dataset that provides the highest degree of confidence in the final product's integrity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109735-97-9 | [12] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [13] |

| Molecular Weight | 253.13 g/mol | [12][13] |

| Appearance | Off-white to light brown solid | Expected |

| Purity (Typical) | >98% | [12] |

Spectroscopic and Analytical Data

3.3.1 ¹H NMR Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. Deuterated dimethyl sulfoxide is recommended due to the hydrochloride salt's good solubility.

-

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad singlet | 2H | N-H (and HCl) | The acidic protons of the protonated perimidine ring are expected to be significantly deshielded and exchangeable. |

| ~7.5 - 7.8 | Multiplet | 6H | Ar-H | Protons of the naphthalene ring system. The specific coupling patterns can be complex. |

| ~5.0 | Singlet | 2H | -CH₂ Cl | A singlet is expected as there are no adjacent protons. The electronegative chlorine atom shifts this signal downfield. |

3.3.2 Mass Spectrometry (MS)

-

Protocol: Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Data: The analysis will be on the free base (M) after the loss of HCl in the ion source. The molecular weight of the free base C₁₂H₉ClN₂ is 216.57 g/mol .

| m/z (amu) | Expected Fragment | Notes |

| 217.05, 219.05 | [M+H]⁺ | The characteristic ~3:1 isotopic pattern for one chlorine atom is the key diagnostic feature. |

| 181.08 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 167.06 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |

3.3.3 Elemental Analysis

-

Protocol: Standard combustion analysis for C, H, and N.

-

Theoretical vs. Expected Experimental Values for C₁₂H₁₀Cl₂N₂:

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 56.94% | 56.94 ± 0.4% |

| Hydrogen (H) | 3.98% | 3.98 ± 0.4% |

| Nitrogen (N) | 11.07% | 11.07 ± 0.4% |

-

Trustworthiness Insight: A match within ±0.4% of the theoretical values is considered strong evidence of purity and correct elemental composition.

Applications in Drug Discovery and Chemical Biology

The title compound is not typically an end-product but rather a versatile synthetic intermediate. Its primary application stems from the reactivity of the C-Cl bond in the chloromethyl group, which readily undergoes Sₙ2 reactions.[3]

-

Library Synthesis: Researchers can react this compound with a diverse array of nucleophiles—such as primary/secondary amines, anilines, thiols, and phenols—to rapidly generate a library of novel perimidine derivatives.[2] This allows for the efficient exploration of structure-activity relationships (SAR) against a biological target.

-

Lead Optimization: In a drug development campaign, once a perimidine-based hit is identified, this reagent can be used to introduce various side chains to optimize potency, selectivity, and pharmacokinetic properties (ADME).

-

Bioconjugation: The chloromethyl group can be used to covalently attach the perimidine scaffold to biomolecules, such as peptides or proteins, to create probes for chemical biology research.

Conclusion

This guide has detailed a robust and reproducible protocol for the synthesis of this compound, a high-value intermediate for chemical and pharmaceutical research. By providing not only the procedural steps but also the underlying rationale for key experimental choices, we empower researchers to confidently execute this synthesis. The comprehensive characterization workflow, utilizing a suite of orthogonal analytical methods, establishes a benchmark for quality control and ensures the high fidelity of the synthesized material for subsequent applications. The strategic utility of this compound as a reactive building block opens the door to countless new molecular designs in the ongoing quest for novel therapeutics and advanced materials.

References

- Vertex AI Search, Safety D

- Moldb. This compound. [Source 6]

- PubChem. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). [Source 7]

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. [Source 8]

- Pozharskii, A. F., et al. (2020).

- Various Authors. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

- Aydın, F., et al. (2012).

- BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. [Source 15]

- Various Authors. (2019). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Source 19]

- Fang, W-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Source 20, 22]

- BenchChem. (2025). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. [Source 30]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 109735-97-9 | this compound - Moldb [moldb.com]

- 13. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | C12H10Cl2N2 | CID 16187205 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-1H-perimidine Hydrochloride: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-perimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, grounding the discussion in established chemical principles and relevant literature.

Chemical Identity and Physicochemical Properties

This compound is a substituted perimidine derivative. The perimidine core is a tricyclic aromatic system containing two nitrogen atoms, which imparts unique electronic and steric properties, making it a valuable scaffold in the design of bioactive molecules.[1]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 109735-97-9 .[2][3][4] While the CAS number 125983-34-8 also appears in some databases, 109735-97-9 is more consistently and authoritatively cited.[2][3][4][5][6][7][8]

Molecular Formula: C₁₂H₁₀Cl₂N₂[2]

Molecular Weight: 253.13 g/mol [2]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data are readily available from chemical suppliers and databases, experimental values for properties such as melting point and solubility are not extensively reported in peer-reviewed literature.

| Property | Value/Information | Source(s) |

| CAS Number | 109735-97-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 253.13 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not definitively reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar solvents like water and alcohols due to its hydrochloride salt form. | Inferred |

| LogP (calculated) | 2.826 | [9] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 1 | [8] |

| Rotatable Bond Count | 1 | [8] |

Synthesis and Reaction Mechanisms

The general synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene with a suitable carbonyl compound.[1] For the synthesis of the target compound, a logical precursor would be 2-methyl-1H-perimidine. The chlorination of the methyl group would then yield the desired product, which can be subsequently converted to its hydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-1H-perimidine

-

In a round-bottom flask, dissolve 1,8-diaminonaphthalene in a suitable solvent such as ethanol or toluene.

-

Add a slight excess of acetaldehyde to the solution.

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure, followed by purification via recrystallization.

Causality: The condensation reaction between the diamine and the aldehyde is a classic method for forming the perimidine ring system. The use of a slight excess of acetaldehyde ensures the complete conversion of the starting diamine.

Step 2: Synthesis of 2-(Chloromethyl)-1H-perimidine

-

Dissolve the synthesized 2-methyl-1H-perimidine in a suitable solvent like carbon tetrachloride or dichloromethane.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂), to the solution. The reaction may require initiation by a radical initiator (e.g., AIBN) or UV light if a free-radical mechanism is desired.

-

Stir the reaction mixture at an appropriate temperature, monitoring its progress by TLC.

-

After the reaction is complete, the mixture is worked up by washing with an aqueous solution to remove any unreacted reagents and byproducts.

-

The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.

Causality: The chloromethyl group is introduced via the chlorination of the methyl group. The choice of chlorinating agent and reaction conditions is crucial to control the selectivity of the reaction and avoid over-chlorination or side reactions.

Step 3: Formation of this compound

-

Dissolve the purified 2-(chloromethyl)-1H-perimidine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or as a gas) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Causality: The basic nitrogen atoms in the perimidine ring readily react with hydrochloric acid in an acid-base reaction to form the stable and often more crystalline hydrochloride salt.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the presence of a reactive chloromethyl group attached to a biologically relevant perimidine core.

The Role of the Perimidine Scaffold: Perimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] This broad bioactivity profile makes the perimidine nucleus an attractive starting point for the design of novel therapeutic agents.

The Utility of the Chloromethyl Group: The chloromethyl group serves as a versatile synthetic handle, allowing for the facile introduction of the perimidine moiety into larger molecules through nucleophilic substitution reactions. This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, it can react with amines, thiols, and other nucleophiles to form more complex structures. This is a common strategy in drug discovery for exploring the chemical space around a particular pharmacophore.[10]

Potential Therapeutic Targets and Mechanisms of Action

While specific biological targets for this compound have not been extensively reported, its structural features suggest several potential avenues for investigation:

-

Anticancer Agents: The planar aromatic system of the perimidine ring could potentially intercalate with DNA, a mechanism of action for some anticancer drugs. Furthermore, derivatives of perimidines have been investigated as non-intercalative topoisomerase II catalytic inhibitors.[1]

-

Antimicrobial and Antifungal Agents: The ability to functionalize the chloromethyl group allows for the synthesis of derivatives that could target specific enzymes or cellular processes in microbes and fungi.[11][12] Benzimidazole derivatives containing a chloromethyl group have shown promising antifungal activity.[13][14]

-

Enzyme Inhibitors: The reactive chloromethyl group could act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

The following diagram illustrates the potential utility of this compound as a building block in drug discovery.

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Potential Hazards:

-

Toxicity: The compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

-

Corrosivity: As a hydrochloride salt of a chlorinated compound, it may have corrosive properties.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of the compound and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its perimidine core offers a foundation for biological activity, while the reactive chloromethyl group provides a versatile handle for synthetic modification. While detailed experimental data for this specific compound are somewhat limited in the public domain, this guide has provided a comprehensive overview based on available information and sound chemical principles. Further research into the synthesis, biological activity, and safety of this compound is warranted to fully explore its therapeutic potential.

References

- This compound. Molecular Database - Moldb. [URL: https://www.mol-db.com/moldb/M228183.html]

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/p/F711984]

- CAS NO. 109735-97-9 | this compound. Arctom. [URL: https://www.arctomcorp.com/cas-109735-97-9.html]

- 2-Chlormethyl-1H-perimidinium-chlorid. Meryer Chemical Technology. [URL: https://www.meryer.com/product/2-Chlormethyl-1H-perimidinium-chlorid_109735-97-9.html]

- CAS Number List - -8 - Page 732. Chemicalbook. [URL: https://www.chemicalbook.com/CAS/CAS_List-8_732.html]

- Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. Benchchem. [URL: https://www.benchchem.

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC109211000&productDescription=1-(2-CHLOROETHYL)PIPERIDINE+HCL+100G&vendorId=VN00032119&countryCode=US&language=en]

- This compound | CAS 125983-34-8. A2B Chem. [URL: https://www.a2bchem.com/product/125983-34-8]

- CAS Number List - -8 - Page 1295. Chemicalbook. [URL: https://www.chemicalbook.com/CAS/CAS_List-8_1295.html]

- 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | C12H10Cl2N2 | CID 16187205. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16187205]

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C0822_GHS_E.pdf]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/571261]

- This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/125983-34-8.html]

- 125983-34-8 2-氯甲基-1h-伯啶盐酸盐cas号125983-34-8分子式. ChemBK. [URL: https://www.chembk.com/cas/125983-34-8]

- FM64058 - Safety Data Sheet. Biosynth Carbosynth. [URL: https://www.biosynth-carbosynth.com/msds/FM64058.pdf]

- The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F711984]

- Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-pyridine-hydrochloride/]

- 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.

- Synthesis, Crystal Structure and Anti-fungal Activity of 2-(4-Chloropheny1)-1,3-dimethy1-2,3-dihydro-1H-perimidine. ResearchGate. [URL: https://www.researchgate.net/publication/306385750_Synthesis_Crystal_Structure_and_Anti-fungal_Activity_of_2-4-Chloropheny1-13-dimethy1-23-dihydro-1H-perimidine]

- Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry. [URL: http://yyhx.ciac.jl.cn/EN/Y2017/V34/I6/685]

- Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.

- Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7415849/]

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23419161/]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/8/2126]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488029/]

- Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility). Benchchem. [URL: https://www.benchchem.com/application-notes/B1822-61-3-physical-properties]

- Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21802808/]

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [URL: https://www.researchgate.

- 2-methyl-1H-perimidine | C12H10N2 | CID 750290. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/750290]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 109735-97-9 | this compound - Moldb [moldb.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS Number List - -8 - Page 732 - Chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. CAS Number List - -8 - Page 1295 - Chemicalbook [chemicalbook.com]

- 8. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | C12H10Cl2N2 | CID 16187205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 13. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Vanguard of a New Therapeutic Frontier: A Technical Guide to 2-(Chloromethyl)-1H-perimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The perimidine scaffold, a unique tricyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of a particularly reactive and versatile derivative, 2-(chloromethyl)-1H-perimidine hydrochloride. We will delve into its chemical identity, a robust and reproducible synthetic pathway, and its significant potential in the landscape of modern drug discovery. The narrative will focus on the mechanistic underpinnings of its synthesis and its putative mode of action as an anticancer agent, offering field-proven insights for researchers aiming to harness the therapeutic promise of this compound and its analogues.

Introduction: The Perimidine Core - A Nexus of Reactivity and Biological Potential

Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of pharmaceuticals. Among these, the perimidine nucleus, formed by the fusion of a naphthalene ring with a pyrimidine system, presents a fascinating electronic and structural profile. This arrangement confers a unique combination of π-electron richness and specific sites for chemical modification, making it an attractive scaffold for the design of novel therapeutic agents. Perimidine derivatives have been reported to possess a diverse array of biological activities, including antitumor, antimicrobial, and antiviral properties, underscoring their significance in medicinal chemistry.[1][2]

This guide focuses on this compound, a key intermediate that leverages a reactive chloromethyl group at the 2-position. This functionalization transforms the stable perimidine core into a versatile building block, enabling facile nucleophilic substitution and the subsequent synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(chloromethyl)-1H-perimidine;hydrochloride .[3]

The chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 253.13 g/mol | [4] |

| CAS Number | 125983-34-8 | [3] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥98% | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted perimidines is most commonly achieved through the cyclocondensation of 1,8-diaminonaphthalene with a suitable carbonyl-containing compound.[5] For the synthesis of the target molecule, chloroacetic acid or its more reactive derivative, chloroacetyl chloride, serves as the ideal precursor. The following protocol describes a robust and reproducible method for the synthesis of this compound.

Reaction Principle

The synthesis proceeds via a two-step mechanism. First, one of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide carbonyl, leading to the formation of the perimidine ring after dehydration. The reaction is typically carried out in an acidic medium to facilitate the cyclization and dehydration steps. The final product is isolated as its hydrochloride salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,8-Diaminonaphthalene

-

Chloroacetyl chloride

-

Hydrochloric acid (4N solution in dioxane or concentrated HCl)

-

Anhydrous Toluene

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve 1,8-diaminonaphthalene (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (100 mL).

-

Addition of Chloroacetyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene (20 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Free Base: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethyl)-1H-perimidine free base.

-

Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol. Cool the solution in an ice bath and add a 4N solution of HCl in dioxane (or concentrated HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Crystallization and Purification: A precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development: Targeting the Blueprint of Life

The planar, electron-rich nature of the perimidine ring system makes it an ideal candidate for intercalation into the DNA double helix.[6] This mode of action is a well-established strategy for the development of anticancer agents.

Mechanism of Action: DNA Intercalation and Beyond

DNA Intercalation: this compound is hypothesized to exert its primary anticancer effect through DNA intercalation. The planar perimidine core can insert itself between the base pairs of the DNA, leading to a distortion of the helical structure. This structural perturbation can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Alkylation: The presence of the reactive chloromethyl group introduces a second, potent mechanism of action. This electrophilic moiety can form a covalent bond with nucleophilic sites on DNA bases (e.g., the N7 of guanine), leading to DNA alkylation. This alkylation can cause DNA damage, further disrupting its function and contributing to the cytotoxic effect. The combination of intercalation and alkylation can lead to a synergistic and potent anticancer activity.

Caption: Proposed dual mechanism of action for 2-(chloromethyl)-1H-perimidine.

Potential as an Anticancer Agent: Preclinical Evidence

While specific studies on this compound are limited, extensive research on other perimidine derivatives provides strong evidence for their potential as anticancer agents. Studies have shown that various substituted perimidines exhibit significant cytotoxicity against a range of cancer cell lines.[7] For instance, certain perimidine derivatives have demonstrated potent antiproliferative effects on F2408 and 5Rp7 cell lines.[7] This body of evidence strongly supports the rationale for investigating this compound and its derivatives as novel anticancer therapeutics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of newly synthesized this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

This compound stands as a promising and highly versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the chloromethyl group provide a gateway to a vast chemical space of perimidine derivatives. The strong evidence for the anticancer properties of the perimidine scaffold, likely mediated through a dual mechanism of DNA intercalation and alkylation, makes this compound a compelling candidate for further investigation in oncology drug discovery programs.

The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fascinating molecule. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, followed by in-depth mechanistic studies and in vivo efficacy evaluations. The journey from a reactive intermediate to a life-saving therapeutic is challenging, but for compounds like this compound, the path is illuminated by sound chemical principles and compelling biological rationale.

References

-

PubChem. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. [Link]

-

Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines - FABAD Journal of Pharmaceutical Sciences. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. [Link]

-

General Synthesis of Perimidines. In: Recent Advances in the Synthesis of Perimidines and their Applications. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. [Link]

-

Synthesis scheme for the reaction of the 1,8-diaminonaphthalene and salicylaldehyde. [Link]

-

Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. [Link]

Sources

- 1. abis-files.usak.edu.tr [abis-files.usak.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. rsc.org [rsc.org]

- 5. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico mol… [ouci.dntb.gov.ua]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

Spectroscopic Elucidation of 2-(chloromethyl)-1H-perimidine hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(chloromethyl)-1H-perimidine hydrochloride (CAS No: 109735-97-9), a key heterocyclic building block in medicinal and materials science research. In the absence of a complete, publicly available experimental dataset, this document synthesizes information from analogous structures and foundational spectroscopic principles to present a detailed, predictive profile of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to empower researchers in the unambiguous identification, purity assessment, and structural confirmation of this compound, thereby accelerating research and development efforts.

Introduction: The Chemical Significance of this compound

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds built upon a naphthalene framework. Their unique π-electron system, which exhibits both π-deficient and π-excessive characteristics, imparts them with interesting electronic and photophysical properties[1]. The introduction of a reactive chloromethyl group at the 2-position of the perimidine ring system creates a versatile electrophilic site, making 2-(chloromethyl)-1H-perimidine a valuable intermediate for the synthesis of a wide array of derivatives with potential applications in drug discovery, materials science, and as fluorescent probes[2].

The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this starting material, as any impurities can have a significant impact on the outcome of subsequent reactions.

This guide will provide a detailed, predictive analysis of the spectroscopic data for this compound, grounded in the established spectral features of the perimidine core and known substituent effects.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The protonation of one of the nitrogen atoms in the perimidine ring by hydrochloric acid is expected, leading to a delocalized positive charge across the N-C-N system. This protonation will have a notable effect on the electronic environment of the molecule and, consequently, on its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system, the methylene protons of the chloromethyl group, and the N-H protons. The protonation of the perimidine ring will lead to a general downfield shift of the aromatic protons compared to the free base.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 2H | N-H | The acidic protons on the protonated perimidine ring are expected to be significantly deshielded and may appear as a broad signal due to exchange. |

| ~7.5 - 8.5 | multiplet | 6H | Ar-H | The six aromatic protons on the naphthalene ring system will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the fused ring system. Based on data from similar perimidine structures, we can expect a series of doublets and triplets.[3] |

| ~5.0 | singlet | 2H | -CH₂Cl | The methylene protons adjacent to the electron-withdrawing chlorine atom and the protonated perimidine ring are expected to be significantly deshielded and appear as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 | The carbon atom at the 2-position, bonded to two nitrogen atoms and the chloromethyl group, is expected to be the most downfield of the sp² carbons. |

| ~110 - 145 | Ar-C | The ten aromatic carbons of the naphthalene ring system will resonate in this region. The exact chemical shifts will depend on their position relative to the nitrogen atoms. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is expected in this region, influenced by the electronegative chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is due to its ability to dissolve the hydrochloride salt and to avoid the exchange of the N-H protons with deuterium, which would occur in D₂O.

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher.

-

Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Medium, Broad | N-H stretch | The stretching vibration of the N-H bonds in the protonated perimidine ring. Broadening is due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| 2950 - 2850 | Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the chloromethyl group. |

| 1650 - 1500 | Strong | C=N and C=C stretches | The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic perimidine ring system. |

| 800 - 600 | Medium | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in the mass spectrometer. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(chloromethyl)-1H-perimidine

| m/z | Interpretation | Rationale |

| 216/218 | [M]⁺ (free base) | The molecular ion peak of 2-(chloromethyl)-1H-perimidine. The M+2 peak at m/z 218 will have an intensity of approximately one-third of the M+ peak at m/z 216, which is characteristic of a molecule containing one chlorine atom. |

| 181 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 167 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical from the molecular ion. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition:

-

Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.

-

Parameters: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, is based on a sound understanding of the chemical principles governing NMR, IR, and MS, and is supported by experimental data from closely related compounds. This comprehensive profile should serve as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research. It is always recommended to acquire experimental data for the specific batch of the compound being used and to compare it with the predictions provided herein.

References

- Gaidelis, P., et al. (2016). Synthesis and properties of glass-forming 2-substituted perimidines. Phase Transitions, 89(12), 1236-1249.

- Sharma, V., et al. (2020).

- Pozharskii, A. F., et al. (2011). Perimidines. In Heterocycles in Life and Society (pp. 237-264). John Wiley & Sons, Ltd.

- Kafle, A., et al. (2019). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.

- Eltayb, A., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 605-613.

-

PubChem. (n.d.). 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Solubility and stability of 2-(chloromethyl)-1H-perimidine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-(chloromethyl)-1H-perimidine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The perimidine core is a versatile scaffold found in various biologically active molecules, and the reactive chloromethyl group serves as a key synthetic handle for introducing this moiety into larger molecular frameworks.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed protocols for its assessment. While specific experimental data for this compound is limited in publicly available literature, this document leverages established principles of physical organic chemistry and data from analogous structures to provide a robust framework for its handling, storage, and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109735-97-9 | [2] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 253.13 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | |

| Structure | 2-(chloromethyl)-1H-perimidine;hydrochloride | [3] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from synthetic reactions to biological assays. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in polar solvents.

Predicted Solubility

-

Aqueous Solubility : The presence of the hydrochloride salt suggests that the compound will be ionizable in aqueous media, leading to moderate to good solubility in water and aqueous buffers. The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where the perimidine nitrogen atoms are protonated.[4] In neutral to alkaline conditions, the free base may precipitate, leading to a decrease in solubility.[4]

-

Organic Solvents : In organic solvents, the solubility will be governed by the polarity of the solvent and its ability to solvate the hydrochloride salt.

-

Polar Protic Solvents : Good solubility is expected in polar protic solvents such as methanol and ethanol. However, due to the reactive nature of the chloromethyl group, dissolution in these solvents may lead to solvolysis over time, affecting the stability of the solution.

-

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be good solubilizing agents for this compound.[5] These aprotic solvents are generally preferred for preparing stock solutions due to their lower reactivity with the chloromethyl group compared to protic solvents.

-

Non-polar Solvents : Poor solubility is expected in non-polar solvents such as hexanes and toluene.

-

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | pH-dependent, likely moderate to good at acidic pH | Hydrochloride salt enhances aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Good | Potential for solvolysis and degradation. |

| Polar Aprotic | DMF, DMSO | Good to Excellent | Preferred for stock solutions to minimize degradation. |

| Non-polar | Hexanes, Toluene | Poor | Mismatch in polarity. |

Experimental Protocol for Solubility Determination

A high-performance liquid chromatography (HPLC) based method is recommended for the quantitative determination of solubility.

Objective : To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Methodology :

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, DMSO).

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous stirring for 24 hours to ensure saturation.[6]

-

-

Sample Preparation :

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis :

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see protocol below).

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Calculation :

-

Calculate the solubility in mg/mL or mol/L based on the dilution factor and the quantified concentration.

-

Stability Profile

The stability of this compound is dictated by the chemical reactivity of its functional groups, particularly the chloromethyl substituent, which is a potent alkylating agent.

Predicted Degradation Pathways

The primary degradation pathway is expected to be hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, especially in the presence of water or other nucleophiles.[7] Other potential degradation pathways include oxidation, photolysis, and thermal decomposition.[8][9]

Caption: Predicted primary degradation pathway via hydrolysis.

Forced Degradation Studies

To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 h |

| Thermal Degradation | Solid state, 80 °C, 48 h |

| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light |

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for stability assessment.

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Protocol for HPLC Method Development

Objective : To develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.

Chromatographic Conditions (Suggested Starting Point) :

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase :

-

A: 0.1% Trifluoroacetic acid in Water

-

B: Acetonitrile

-

-

Gradient : Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

-

Flow Rate : 1.0 mL/min

-

Detection : UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm)

-

Column Temperature : 30 °C

-

Injection Volume : 10 µL

Method Validation : The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Conclusion and Recommendations

This compound is a reactive molecule with significant potential in chemical synthesis. Its utility is, however, intrinsically linked to a thorough understanding of its solubility and stability. Based on its chemical structure, the compound is predicted to be soluble in polar solvents but susceptible to degradation, particularly through hydrolysis of the chloromethyl group.

For optimal use, it is recommended to:

-

Store the solid compound in a tightly sealed container at low temperature (e.g., -20 °C) and protected from light and moisture.

-

Prepare solutions fresh in aprotic solvents like DMF or DMSO whenever possible.

-

If aqueous solutions are necessary, they should be prepared in acidic buffers and used promptly.

-

A validated stability-indicating HPLC method should be employed for all quantitative analyses to ensure the integrity of the compound.

By adhering to these guidelines and employing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work.

References

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. (2020). PMC - NIH. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC - NIH. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

-

Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. (2012). PubMed. [Link]

-

Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). NIH. [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central. [Link]

-

List of the products formed during the thermal degradation of IPBC. ResearchGate. [Link]

-

(PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

(PDF) Short Term Monitor of Photodegradation Processes in Ranitidine Hydrochloride Observed by FTIR and ATR-FTIR. ResearchGate. [Link]

-

STABILITY INDICATING ISOCRATIC RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ANALYSIS OF CLONIDINE AND CHLORTHA. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PubMed Central. [Link]

-

(PDF) Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. ResearchGate. [Link]

-

Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]

-

Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (2011). Journal of Food and Drug Analysis. [Link]

-

2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). PubChem. [Link]

-

Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. (2008). The University of Texas at Austin. [Link]

-

Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation. OUCI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. iajpr.com [iajpr.com]

- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(Chloromethyl)-1H-perimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines represent a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. The synthesis of 2-substituted perimidines is a cornerstone of medicinal chemistry research focused on this scaffold. This technical guide provides a detailed examination of the reaction mechanism for the formation of a key synthetic intermediate, 2-(chloromethyl)-1H-perimidine hydrochloride. We will explore the underlying principles of the cyclocondensation reaction between 1,8-diaminonaphthalene and chloroacetic acid under acidic conditions, offering insights into the roles of the reactants and catalyst, the key intermediates, and the experimental considerations for a successful synthesis.

Introduction to Perimidine Synthesis

The perimidine ring system, characterized by a naphthalene ring fused with a pyrimidine ring, is a privileged scaffold in drug discovery.[1] The most prevalent and direct route to 2-substituted perimidines is the cyclocondensation of 1,8-diaminonaphthalene with various carbonyl-containing compounds, such as aldehydes and carboxylic acids.[2][3] These reactions are typically facilitated by acid catalysts, which activate the carbonyl group towards nucleophilic attack by the diamine.[3] The choice of the carbonyl-containing reactant dictates the nature of the substituent at the 2-position of the perimidine ring, allowing for the synthesis of a diverse library of derivatives for biological screening.

The formation of this compound involves the reaction of 1,8-diaminonaphthalene with chloroacetic acid in the presence of hydrochloric acid. This specific derivative is a valuable building block for further functionalization due to the reactive chloromethyl group.

The Core Reaction: Mechanistic Insights

The formation of this compound from 1,8-diaminonaphthalene and chloroacetic acid is a classic example of an acid-catalyzed cyclocondensation reaction. The reaction proceeds through several key steps, each with a specific chemical rationale.

Reactants and Their Roles

| Reactant/Reagent | Chemical Structure | Role in the Reaction |

| 1,8-Diaminonaphthalene |  | The nucleophilic component, providing the two amino groups necessary for the formation of the pyrimidine ring. |

| Chloroacetic Acid |  | The electrophilic component, providing the carbon atom that will become the C2 position of the perimidine ring and the chloromethyl substituent. |

| Hydrochloric Acid (HCl) | HCl | Acts as a catalyst to activate the carbonyl group of chloroacetic acid and facilitates the formation of the final hydrochloride salt. |

Step-by-Step Reaction Mechanism

The reaction mechanism can be elucidated as a sequence of protonation, nucleophilic attack, dehydration, and cyclization steps.

Step 1: Acid-Catalyzed Activation of Chloroacetic Acid

The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by 1,8-Diaminonaphthalene

One of the amino groups of 1,8-diaminonaphthalene, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated chloroacetic acid. This results in the formation of a tetrahedral intermediate.

Step 3: Formation of the Schiff Base Intermediate

The tetrahedral intermediate is unstable and undergoes dehydration to form a protonated Schiff base (iminium ion) intermediate. This involves the elimination of a water molecule.

Step 4: Intramolecular Cyclization

The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the electrophilic carbon of the iminium ion. This step leads to the formation of a five-membered ring, which is a dihydroperimidine intermediate.

Step 5: Aromatization and Formation of 2-(chloromethyl)-1H-perimidine

The dihydroperimidine intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to achieve the stable, aromatic perimidine ring system.

Step 6: Formation of the Hydrochloride Salt

In the acidic medium, the basic nitrogen atom of the newly formed 2-(chloromethyl)-1H-perimidine is protonated by hydrochloric acid to yield the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials and Equipment

-

1,8-Diaminonaphthalene

-

Chloroacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reactants: To the stirred solution, add chloroacetic acid (1.0-1.2 equivalents).

-

Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The amount of HCl can vary, but it is typically used in excess to act as both a catalyst and to form the hydrochloride salt.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Expected Yield and Characterization

Yields for this reaction can vary depending on the specific conditions used, but moderate to good yields are generally expected. The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

The synthesis of this compound via the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene and chloroacetic acid is a robust and efficient method for obtaining a key intermediate in perimidine chemistry. A thorough understanding of the reaction mechanism, including the activation of the carboxylic acid, the formation of key intermediates, and the final aromatization and salt formation steps, is crucial for optimizing reaction conditions and achieving high yields of the desired product. This guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the further exploration of the therapeutic potential of the versatile perimidine scaffold.

References

- BenchChem. (2025).

- Kumar, V., & Yusuf, M. (2020).

- El-Sayed, N. N. E., & Abdel-Aziz, M. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. Current Organic Chemistry, 24(15), 1669-1716.

- Melha, S. A. (2018). Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction, DFT/B3LYP, and Antimicrobial Activity of the Products. Journal of Chemistry, 2018, 4086824.

- ResearchGate. (n.d.). General synthesis of perimidine and perinone derivatives from 1,8‐diaminonaphthalene and acid anhydrides.

- SciSpace. (2018). Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction, DFT/B3LYP, and Antimicrobial Activi.

- ResearchGate. (n.d.). Synthesis of some new 2-(chloromethyl)

- International Journal of Pharmaceutical Sciences and Research. (2021).

- Moldb. (n.d.). This compound.

- Royal Society of Chemistry. (2021). Well-defined cobalt(ii)

- MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.

- PubChem. (n.d.). 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1).

Sources

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(chloromethyl)-1H-perimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals